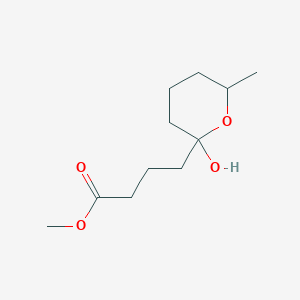![molecular formula C23H28O4 B14352698 4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate CAS No. 90996-02-4](/img/no-structure.png)
4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a phenyl ring substituted with a 2-methylbutoxy group and a benzoate ester linked to a pent-4-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate typically involves the esterification of 4-(2-Methylbutoxy)phenol with 4-[(pent-4-en-1-yl)oxy]benzoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl or benzoate derivatives.
Applications De Recherche Scientifique
4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methylbutoxy)phenyl benzoate: Lacks the pent-4-en-1-yloxy group.
4-(Pent-4-en-1-yloxy)phenyl benzoate: Lacks the 2-methylbutoxy group.
Uniqueness
4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate is unique due to the presence of both the 2-methylbutoxy and pent-4-en-1-yloxy groups, which confer distinct chemical and physical properties
Propriétés
| 90996-02-4 | |
Formule moléculaire |
C23H28O4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
[4-(2-methylbutoxy)phenyl] 4-pent-4-enoxybenzoate |
InChI |
InChI=1S/C23H28O4/c1-4-6-7-16-25-20-10-8-19(9-11-20)23(24)27-22-14-12-21(13-15-22)26-17-18(3)5-2/h4,8-15,18H,1,5-7,16-17H2,2-3H3 |
Clé InChI |
YFYYCJXYCSHQSG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)

![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14352643.png)
![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)

